2,3-dinonylnaphthalene-1-sulfonic Acid
Description
Properties
IUPAC Name |
2,3-di(nonyl)naphthalene-1-sulfonic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H44O3S/c1-3-5-7-9-11-13-15-19-24-23-25-20-17-18-22-27(25)28(32(29,30)31)26(24)21-16-14-12-10-8-6-4-2/h17-18,20,22-23H,3-16,19,21H2,1-2H3,(H,29,30,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDNQRCVBPNOTNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC1=CC2=CC=CC=C2C(=C1CCCCCCCCC)S(=O)(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H44O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10881226 | |
| Record name | 2,3-Dinonyl-1-naphthalenesulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10881226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
460.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dark viscous liquid; [Reference #1] | |
| Record name | Dinonylnaphthalenesulfonic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/13227 | |
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CAS No. |
1135682-32-4 | |
| Record name | Dinonylnaphthalenesulfonic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1135682324 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3-Dinonyl-1-naphthalenesulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10881226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DINONYLNAPHTHALENESULFONIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7FG6G9U7CA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Pathways and Structural Isomerism of Dinonylnaphthalene Sulfonic Acids
Alkylation Strategies for Dinonylnaphthalene (B12650604) Precursors
The initial and one of the most critical stages in the synthesis of dinonylnaphthalene sulfonic acid is the attachment of two nonyl groups to the naphthalene (B1677914) ring. This is achieved through an alkylation reaction, where naphthalene is reacted with nonene. wikipedia.org The choice of catalyst and reaction conditions plays a pivotal role in the outcome of this step.
Catalytic Approaches in Naphthalene Alkylation
The alkylation of naphthalene with nonene is typically carried out using acidic catalysts. A variety of catalysts have been employed, each with its own set of advantages and disadvantages regarding activity, selectivity, and cost. Common catalytic systems include:
Friedel-Crafts Catalysts: Traditional Lewis acids such as aluminum trichloride (B1173362) (AlCl₃) are effective for this reaction. google.comgoogle.com They are known for their high catalytic activity.
Acidic Clays (B1170129): Certain types of activated clays can also serve as catalysts for naphthalene alkylation. google.comgoogle.com
Zeolites: These are crystalline aluminosilicates with a well-defined porous structure. google.comgoogle.com Large-pore zeolites are particularly interesting as they can offer shape-selectivity, potentially influencing the isomeric distribution of the resulting dinonylnaphthalene. The use of zeolites containing cations with a radius of at least 2.5 Å has been explored to enhance the formation of long-chain mono-alkylated naphthalenes over more substituted products. wipo.int
The selection of the catalyst is a critical parameter that influences not only the rate of reaction but also the distribution of isomers formed.
| Catalyst Type | Examples | Key Characteristics |
| Friedel-Crafts | Aluminum trichloride (AlCl₃) | High catalytic activity. google.comgoogle.com |
| Acidic Clays | Montmorillonite, Bentonite | Cost-effective, solid acid catalysts. google.comgoogle.com |
| Zeolites | USY (Ultrastable Y) Zeolite | Shape-selective potential, can influence isomer distribution. google.comgoogle.com |
Regioselectivity and Isomeric Distribution in Dinonylnaphthalene Synthesis
The alkylation of naphthalene with two nonyl groups can result in a complex mixture of structural isomers. The positions of the nonyl groups on the naphthalene ring are not random and are influenced by the reaction conditions and the catalyst used. The term "dinonylnaphthalene" often refers to a mixture of these isomers, and achieving a high yield of a specific isomer like 2,3-dinonylnaphthalene is a significant synthetic challenge.
The regioselectivity of the alkylation is governed by the electronic and steric effects of the naphthalene ring system and the incoming alkylating agent. The initial alkylation to form monononylnaphthalene can occur at either the α (1, 4, 5, 8 positions) or β (2, 3, 6, 7 positions) position. The second alkylation is then directed by the position of the first nonyl group. The goal of producing 2,3-dinonylnaphthalene requires controlling the reaction to favor this specific substitution pattern. The use of shape-selective catalysts like certain zeolites can be a strategy to influence the formation of specific isomers by sterically hindering the formation of others within their porous structures. google.com
Sulfonation Methodologies and Process Optimization
Following the synthesis of the dinonylnaphthalene precursor, the next critical step is the introduction of a sulfonic acid group (-SO₃H) onto the aromatic ring. This electrophilic aromatic substitution reaction must be carefully controlled to achieve the desired degree of sulfonation and to prevent the formation of unwanted byproducts.
Sulfonating Agents and Reaction Conditions
The choice of sulfonating agent is a key factor in the sulfonation of dinonylnaphthalene. Commonly used agents include:
Sulfuric Acid (H₂SO₄): Concentrated sulfuric acid is a widely used sulfonating agent. google.com
Oleum (B3057394) (Fuming Sulfuric Acid): This is a solution of sulfur trioxide (SO₃) in sulfuric acid and is a more potent sulfonating agent. google.com The concentration of free SO₃ in oleum can be varied to control the reaction's vigor.
Chlorosulfuric Acid (HSO₃Cl): This is another effective agent for sulfonation. wikipedia.org
The reaction is typically carried out by dissolving the dinonylnaphthalene in a suitable inert solvent, such as a non-aromatic hydrocarbon like hexane (B92381) or petroleum naphtha, to maintain a liquid state and facilitate mixing. google.comgoogleapis.com The reaction temperature is also a critical parameter that needs to be controlled, often at or below 40°C, to manage the exothermic nature of the reaction and minimize side reactions. googleapis.com
| Sulfonating Agent | Chemical Formula | Key Characteristics |
| Sulfuric Acid | H₂SO₄ | Common and cost-effective. google.com |
| Oleum | H₂SO₄·xSO₃ | Highly reactive, allows for faster sulfonation. google.com |
| Chlorosulfuric Acid | HSO₃Cl | Effective agent, produces HCl as a byproduct. wikipedia.org |
Continuous Sulfonation Reactor Design and Efficiency
For industrial-scale production, continuous sulfonation processes are often preferred over batch processes due to better control, safety, and efficiency. google.com Several reactor designs have been developed for the continuous sulfonation of aromatic compounds:
Falling Film Reactors: In this design, a thin film of the organic reactant flows down the walls of a reactor while being exposed to a stream of the sulfonating agent. This provides excellent heat and mass transfer, which is crucial for controlling the highly exothermic sulfonation reaction.
Microreactors: These are small, continuous-flow reactors with micro-sized channels. researchgate.netdoaj.org They offer exceptionally high surface-area-to-volume ratios, leading to rapid heat dissipation and precise control over reaction conditions. This can result in higher yields and purity of the desired product in very short residence times. researchgate.net
Impact Jet Reactors: These are suitable for high molecular weight and viscous feedstocks. chemithon.com
The efficiency of a continuous sulfonation reactor is measured by its ability to achieve high conversion of the starting material with high selectivity for the desired sulfonic acid, while minimizing the formation of byproducts and ensuring safe operation.
Formation and Control of Mono- and Disulfonic Acid Species of Dinonylnaphthalene
A key challenge in the sulfonation of dinonylnaphthalene is to control the degree of sulfonation. The reaction can produce both dinonylnaphthalene monosulfonic acid and dinonylnaphthalene disulfonic acid. The relative amounts of these species can be controlled by carefully adjusting the molar ratio of the sulfonating agent to the dinonylnaphthalene.
A Chinese patent suggests that when using 104% sulfuric acid (oleum), employing 800-1200 weight parts of the acid per 100 parts of dinonylnaphthalene primarily yields the monosulfonic acid. google.com Increasing the amount of the sulfonating agent to 1300-1500 weight parts favors the formation of the disulfonic acid. google.com This demonstrates that the stoichiometry of the reactants is a critical handle for process control. After the reaction, the mixture is typically quenched with water and allowed to settle, separating the desired sulfonic acid from the spent acid. googleapis.com
Isolation and Purification Techniques in Academic Synthesis
Following the sulfonation of dinonylnaphthalene, a series of isolation and purification steps are essential to obtain the desired sulfonic acid product with high purity. These techniques are critical for removing unreacted starting materials, byproducts, and the sulfonating agent.
The initial step in isolating the sulfonated product involves separating the organic phase containing the dinonylnaphthalene sulfonic acid from the spent acid layer. google.com This is typically achieved through stratification, where the mixture is allowed to settle, leading to the formation of two distinct layers. google.com The denser spent sulfuric acid layer is then withdrawn. google.com
To remove residual impurities, the organic layer containing the sulfonic acid is subjected to washing steps. google.com Water washes are employed to eliminate trace amounts of sulfuric acid and any water-soluble disulfonic acids that may have formed as byproducts. google.com In some procedures, an alcohol wash is also utilized to further purify the crude sulfonic acid. google.com Following the washing stages, filtration may be performed under negative pressure to remove any remaining solid impurities. google.com A significant challenge in these separation processes can be the formation of emulsions, which complicates the phase separation. iaea.org This tendency is attributed to the surfactant-like nature of the sulfonic acid, which can create stable micelles at the interface of the organic solvent and the aqueous washing phase. iaea.org
After separation and washing, the final product must be enriched by removing the solvents used during the synthesis and purification stages. Solvents such as naphtha, hexane, or heptane (B126788) are employed to maintain the reaction in a liquid state and facilitate mixing. google.com The recovery of these solvents and any residual water is typically accomplished through distillation or evaporation, often under vacuum and at elevated temperatures, for instance between 100–120 °C. google.comgoogle.com
This desolventizing step is crucial for concentrating the dinonylnaphthalene sulfonic acid. google.compatsnap.com In some processes, a carrier oil, such as mineral seal oil or lubricating oil, is added to the sulfonic acid solution before the final solvent removal. google.com This ensures that the final product remains a handleable liquid rather than a highly viscous or solid material, which facilitates its storage and subsequent use in research applications. google.com
Derivatization to Salts and Complex Forms for Research Applications
For many research and industrial applications, dinonylnaphthalene sulfonic acid is converted into its salt or complex forms. These derivatives often exhibit enhanced properties, such as improved solubility in specific media or better performance as corrosion inhibitors. google.com
The preparation of metal salts involves the neutralization of the dinonylnaphthalene sulfonic acid solution with a suitable metal base. google.com The synthesis of calcium and barium salts is particularly common for applications such as lubricant additives and rust inhibitors. guidechem.com
To produce calcium dinonylnaphthalene sulfonate, the sulfonic acid solution is heated, and a powdered form or slurry of a calcium base, such as calcium carbonate or calcium hydroxide (B78521), is added with agitation. google.comprepchem.com The reaction is often carried out at reflux for a period to ensure the neutralization is complete, which is signaled by the cessation of carbon dioxide evolution when using a carbonate base. prepchem.com After the reaction, excess solids are typically removed by hot filtration to yield a solution of the metal salt, often in a carrier oil. prepchem.com
The synthesis of barium dinonylnaphthalene sulfonate follows a similar principle. guidechem.comgoogle.com Barium carbonate or barium hydroxide is added to the sulfonic acid solution. guidechem.comgoogle.com The reaction may be performed in a refluxing state at temperatures between 60 and 90°C for several hours. guidechem.com Depending on the stoichiometry, either neutral or overbased (alkaline) barium salts can be produced. guidechem.com
Table 1: Synthesis Parameters for Metal Dinonylnaphthalene Sulfonates
| Target Salt | Reactants | Reaction Conditions | Source |
|---|---|---|---|
| Calcium Dinonylnaphthalene Sulfonate | Dinonylnaphthalene sulfonic acid solution, Calcium Carbonate (powdered), Calcium Hydroxide | Heating and agitation, followed by a 30-minute reflux. | prepchem.com |
| Barium Dinonylnaphthalene Sulfonate | Dinonylnaphthalene sulfonic acid gasoline solution, Barium Carbonate or Barium Hydroxide | Reflux reaction at 60-90°C for 2-4 hours. | guidechem.com |
Amine salts of dinonylnaphthalene sulfonic acid are synthesized for applications including use as corrosion inhibitors in fuels and lubricants. google.comgoogle.com The production method is analogous to that of metal salts, involving a neutralization reaction. google.com
The sulfonic acid is reacted with an appropriate amine, which can include primary, secondary, or tertiary aliphatic or aryl amines. google.com Specific examples of amines used include dimethylamine, ethylenediamine (B42938), and triethylamine, which are typically added as aqueous solutions to the sulfonic acid. google.com Commercially available examples, such as the ammonia (B1221849) and ethylenediamine salts of dinonylnaphthalene sulfonic acid, have been developed for various applications. google.com These organic conjugates are valued for their ability to form protective monolayers at oil-metal interfaces, although their mechanisms and applications can differ from their metal salt counterparts. google.com
Fundamental Chemical Behaviors and Interfacial Phenomena
Supramolecular Aggregation and Micellar Systems
2,3-Dinonylnaphthalene-1-sulfonic acid, as an oil-soluble surfactant, exhibits a strong tendency to form supramolecular aggregates in nonpolar solvents. This self-association is a critical aspect of its chemical behavior, leading to the formation of structures such as reversed micelles and microemulsions.
Formation and Characterization of Reversed Micelles and Microemulsions
Reversed micelles are spheroidal aggregates of surfactant molecules that form spontaneously in organic solvents. researchgate.net In these structures, the polar head groups of the surfactant molecules are oriented towards the interior, creating a polar core, while the nonpolar hydrocarbon tails extend outwards into the nonpolar solvent. researchgate.net This arrangement allows for the solubilization of small amounts of water or other polar substances within the organic medium. researchgate.net The formation of these aggregates occurs above a certain concentration known as the critical micelle concentration (CMC).
The characterization of reversed micelles and microemulsions formed by dinonylnaphthalene (B12650604) sulfonates involves a variety of experimental techniques. Interfacial pressure versus concentration curves at the toluene-HClO4 water interface have been used to determine the CMC of dinonylnaphthalene sulfonic acid in toluene, as well as to estimate its degree of polymerization or aggregation number. researchgate.net Fluorescence depolarization is another technique employed to study the micellar properties of oil-soluble sulfonates, providing insights into the aggregation number of the micelles formed. researchgate.net
Dynamic light scattering (DLS) is a powerful tool for characterizing the size distribution of nanoparticles and can be used to monitor the aggregation dynamics of colloidal systems. nih.govmdpi.com For microemulsions, which are thermodynamically stable, isotropic, and transparent or semi-transparent mixtures of oil, water, and surfactants, a suite of characterization techniques is available. mdpi.com These include spectroscopic methods, nuclear magnetic resonance, small-angle scattering (such as SAXS), conductometry, and cryo-electron microscopy to elucidate their structure from the molecular to the macroscopic scale. mdpi.com The construction of pseudo-ternary phase diagrams is a common method to map the regions of existence of stable microemulsions as a function of the concentrations of the oil, water, and surfactant/co-surfactant mixture. semanticscholar.orgtbzmed.ac.irresearchgate.netmdpi.com
Influence of Solvent Dielectric Constant and Concentration on Aggregation Behavior of this compound
The aggregation behavior of this compound is significantly influenced by the properties of the solvent, particularly its dielectric constant, and the concentration of the surfactant itself. In nonpolar solvents with low dielectric constants, the driving force for aggregation is strong, leading to the formation of reversed micelles.
Studies on the sodium and barium salts of dinonylnaphthalene sulfonic acid in moist benzene (B151609), a solvent with a low dielectric constant, have provided quantitative data on their aggregation. The aggregation numbers, which represent the average number of surfactant monomers in a micelle, were found to be 7 to 8 for the barium salt and 12 to 13 for the sodium salt. researchgate.net Notably, the size of these micelles was not sensitive to the concentration of water in the moist benzene. researchgate.net The critical micelle concentration (CMC) for these sulfonates in benzene was estimated to be in the very low range of 1 × 10⁻⁶ to 1 × 10⁻⁷ formula weight per liter, indicating a high propensity for self-assembly in this nonpolar environment. researchgate.net
The concentration of the surfactant is a key determinant of aggregation. Below the CMC, the surfactant exists predominantly as monomers. As the concentration increases and surpasses the CMC, self-assembly into reversed micelles occurs. The size and shape of these aggregates can also be influenced by the water content, often expressed as the molar ratio of water to surfactant (w₀), in the case of reversed micellar systems. For some systems, an increase in water content can lead to a transition from cylindrical aggregates to discrete droplets. nih.gov
The polarity of the solvent also plays a crucial role in the aggregation behavior. In more polar solvents, the tendency to form reversed micelles is reduced. The solubility of alkali dinonylnaphthalenesulfonates has been studied in a variety of solvents, highlighting the interplay between the surfactant structure and the solvent properties. nih.gov
Table 1: Aggregation Properties of Dinonylnaphthalene Sulfonates in Benzene
| Compound | Aggregation Number | Estimated Critical Micelle Concentration (formula weight/liter) |
|---|---|---|
| Barium Dinonylnaphthalene Sulfonate | 7 - 8 | 1 × 10⁻⁶ to 1 × 10⁻⁷ |
| Sodium Dinonylnaphthalene Sulfonate | 12 - 13 | 1 × 10⁻⁶ to 1 × 10⁻⁷ |
Data sourced from fluorescence depolarization studies in moist benzene. researchgate.net
Theories of Self-Association in Oil-Soluble Surfactants
The self-association of oil-soluble surfactants like this compound in non-aqueous media is a complex phenomenon driven by a delicate balance of intermolecular forces. The primary driving force for the formation of reversed micelles is the minimization of unfavorable interactions between the polar head groups of the surfactant and the nonpolar solvent molecules. By sequestering the polar heads in the core of the aggregate, these interactions are minimized, leading to a more thermodynamically stable state.
The thermodynamics of micellization can be described by the Gibbs free energy of micellization (ΔG°mic), which is related to the CMC. wikipedia.orgacs.org A negative ΔG°mic indicates a spontaneous micellization process. researchgate.net This free energy change is composed of enthalpic (ΔH°mic) and entropic (ΔS°mic) contributions. In many cases of micellization in aqueous solutions, the process is entropy-driven due to the hydrophobic effect. wikipedia.org For reversed micellization in organic solvents, the enthalpic contributions from dipole-dipole interactions between the polar head groups can be significant.
The micellar solubilization theory posits that microemulsions are essentially swollen micellar systems. mdpi.com In this view, micelles solubilize oil or water to form microemulsions, which are often referred to as "solubilized micelles". mdpi.com
The geometry of the surfactant molecule also plays a critical role in determining the type of aggregate formed. The surfactant packing parameter, which relates the head group area, the volume of the hydrophobic tail, and the critical chain length, can predict whether spherical micelles, cylindrical micelles, or lamellar structures will be favored.
Interfacial pressure versus concentration curves can be used to calculate the free energy of micelle formation. researchgate.net This thermodynamic parameter provides a quantitative measure of the spontaneity of the self-association process.
Surface Activity and Monolayer Behavior
The amphiphilic nature of this compound, possessing both a polar sulfonic acid head group and large nonpolar dinonylnaphthalene tails, makes it highly surface-active. This property is evident in its ability to form stable monolayers at liquid-liquid and air-liquid interfaces.
Interfacial Tension Studies at Liquid-Liquid and Air-Liquid Interfaces Involving this compound
This compound and its salts are effective at reducing the interfacial tension between two immiscible liquid phases, such as oil and water, or at the air-water interface. The extent of this reduction is a measure of the surfactant's efficiency.
Studies at the toluene-HClO4 water interface have demonstrated the interfacial activity of dinonylnaphthalene sulfonic acid. researchgate.net By measuring the interfacial pressure (the reduction in interfacial tension) as a function of the surfactant's bulk concentration, key properties such as the critical micelle concentration (CMC) in the oil phase can be determined. researchgate.net These measurements also allow for an estimation of the cross-sectional area of the molecule at the interface. researchgate.net
The efficiency of adsorption, which is the minimum bulk concentration required to produce a saturated interface, and the effectiveness of adsorption, the adsorption density at a saturated interface, are two important parameters that describe the interfacial activity of solvent extraction reagents like dinonylnaphthalene sulfonic acid. researchgate.net
Langmuir Trough Techniques for Studying Monolayer Dynamics
The Langmuir trough is a powerful instrument for studying the behavior of insoluble or slightly soluble amphiphiles as a monolayer at an interface, typically the air-water interface. researchgate.netwikipedia.orgacs.orgresearchgate.netijert.org It allows for the precise control and measurement of the surface area available to each molecule and the resulting surface pressure.
The study of the sodium salt of dinonylnaphthalene sulfonic acid using Langmuir trough techniques has provided detailed insights into its monolayer behavior. researchgate.net Pressure-area (π-A) isotherms, which plot the surface pressure as a function of the area per molecule, indicate the presence of a single surface phase with a two-dimensional compressibility characteristic of a liquid-condensed film. researchgate.net This suggests that the molecules in the monolayer are closely packed.
Upon continuous compression of the monolayer, a point is reached where the film can no longer be compressed in two dimensions and it collapses into a three-dimensional structure. For the sodium salt of dinonylnaphthalene sulfonic acid, monolayer collapse occurs at a limiting molecular area of 67 Ų. researchgate.net This value provides a direct measure of the cross-sectional area of the molecule at the interface under high compression.
Langmuir trough experiments can also be conducted under isobaric conditions (constant surface pressure) to study the desorption of the monolayer into the subphase. researchgate.net For the sodium salt of dinonylnaphthalene sulfonic acid, the rates of film contraction were found to be consistent with a diffusion-controlled dissolution process. researchgate.net
Table 2: Monolayer Properties of Sodium Dinonylnaphthalene Sulfonate
| Property | Value | Technique |
|---|---|---|
| Monolayer Phase | Liquid-Condensed Film | Pressure-Area Isotherms |
| Limiting Molecular Area at Collapse | 67 Ų | Pressure-Area Isotherms |
Data obtained from Langmuir trough studies at the air-water interface. researchgate.net
Kinetics of Monolayer Desorption and Interfacial Dissolution
The behavior of this compound at interfaces, particularly the air-water and oil-water interfaces, is of significant scientific interest. While specific kinetic data for the desorption of this compound monolayers is not extensively documented in publicly available literature, studies on the sodium salt of dinonylnaphthalene sulfonate provide valuable insights.
Research conducted on dinonylnaphthalene sulfonate monolayers at the air-water interface has shown that the process of film contraction is consistent with a diffusion-controlled dissolution mechanism. researchgate.net This implies that the rate at which the monolayer desorbs from the interface and dissolves into the bulk aqueous phase is governed by the diffusion of the surfactant molecules away from the interface.
The desorption process from a spread monolayer under constant surface pressure can be analyzed by monitoring the decrease in the film's area over time. This process often exhibits three distinct regimes when the logarithm of the area is plotted against time:
Initial Regime: At short time intervals, the logarithm of the area decreases linearly with the square root of time.
Final Regime: At longer time intervals, the logarithm of the area decreases linearly with time.
Transition Regime: An intermediate phase connects the initial and final regimes.
This kinetic behavior is characteristic of the dissolution of slightly soluble amphiphiles from an interface. The rate of this process is influenced by factors such as the surface pressure and the composition of the aqueous subphase. For instance, the presence of electrolytes in the aqueous phase can alter the solubility of the sulfonic acid and consequently affect the desorption kinetics.
It is important to note that while these findings for dinonylnaphthalene sulfonate provide a foundational understanding, the specific kinetics for the this compound isomer could vary based on the precise geometry and resulting packing efficiency of the molecules at the interface.
Acid-Base Equilibria and Ionization Properties in Multiphase Systems
The acidic nature of the sulfonic acid group is a defining feature of this compound, profoundly influencing its behavior in multiphase systems.
Sulfonic acids are generally strong acids, with pKa values in aqueous solutions typically in the range of -1 to -3. This indicates that in an aqueous environment, this compound will be almost completely dissociated into its corresponding sulfonate anion and a proton (H⁺).
The apparent pKa of an acid is highly dependent on the solvent. In non-aqueous solvents, the extent of dissociation can be significantly different from that in water. The determination of pKa in non-aqueous solvents can be challenging and is often carried out using techniques like NMR titration. liverpool.ac.uk For other sulfonic acids, such as p-toluenesulfonic acid, experimental pKa values have been determined in various organic solvents, providing a reference for the expected behavior of this compound.
| Solvent Type | Expected Dissociation Behavior | Anticipated Apparent pKa Range |
|---|---|---|
| Water | Strongly Dissociated | Very Low (Negative) |
| Polar Protic Solvents (e.g., Methanol, Ethanol) | Significantly Dissociated | Low |
| Polar Aprotic Solvents (e.g., DMSO, Acetonitrile) | Moderately to Significantly Dissociated | Low to Moderate |
| Nonpolar Solvents (e.g., Hexane (B92381), Toluene) | Poorly Dissociated (exists primarily as neutral molecule) | High |
The ionization state of this compound is a critical determinant of its interfacial properties. The equilibrium between the undissociated acid (R-SO₃H) and the dissociated sulfonate anion (R-SO₃⁻) dictates its solubility and surface activity.
In its undissociated, non-ionized form, the molecule is more lipophilic due to the presence of the two nonyl chains and the naphthalene (B1677914) ring system. This form will preferentially adsorb at oil-water or air-water interfaces, with the hydrophobic part oriented away from the aqueous phase.
Upon ionization in an aqueous medium, the molecule becomes significantly more hydrophilic due to the presence of the charged sulfonate group. This change dramatically affects its behavior:
Increased Aqueous Solubility: The anionic sulfonate form has a much higher solubility in water compared to the neutral sulfonic acid.
Enhanced Interfacial Adsorption: The amphiphilic nature of the sulfonate anion (a polar head group attached to a large nonpolar tail) makes it a highly effective surfactant. It will strongly adsorb at interfaces, leading to a reduction in interfacial tension.
Influence on Emulsion Stability: The ability of the ionized form to stabilize emulsions is a key aspect of its industrial applications. By adsorbing at the oil-water interface, it creates a charged barrier that prevents oil droplets from coalescing.
Studies on other alkylnaphthalene sulfonates have demonstrated a synergistic effect in lowering interfacial tension when used in combination with alkali in acidic oil systems. nih.gov This synergy is highly dependent on the ionization of both the added surfactant and the acidic components naturally present in the crude oil, which is controlled by the pH of the aqueous phase. It is reasonable to infer that the interfacial behavior of this compound would be similarly influenced by its ionization state, which can be controlled by the pH of the system.
Applications in Advanced Chemical Separation and Extraction Technologies
Solvent Extraction of Metal Ions: Mechanisms and Selectivity Enhancement
The primary application of 2,3-dinonylnaphthalene-1-sulfonic acid in separation technology is the solvent extraction of metal ions from aqueous solutions. This process is crucial for metal recovery, purification, and waste treatment. The efficiency and selectivity of the extraction are governed by several factors, including the chemical nature of the metal ion, the composition of the aqueous and organic phases, and the specific extraction mechanism at play.
This compound (HDNNS) primarily functions as a liquid cation exchanger. In this mechanism, the proton of the sulfonic acid group in the organic phase is exchanged for a metal cation from the aqueous phase. A key characteristic of HDNNS is its tendency to form aggregates or reversed micelles in non-polar organic diluents. These micelles solubilize water and create a unique microenvironment that facilitates the extraction process.
The extraction is not a simple monomeric exchange but rather a complex process involving these aggregates. The general ion exchange reaction can be represented as:
Mⁿ⁺(aq) + n(HDNNS)ₐ(org) ⇌ M(DNNS)ₙ(org) + nH⁺(aq)
Where Mⁿ⁺ is the metal ion, and (HDNNS)ₐ represents the aggregated form of the sulfonic acid in the organic phase. Research has shown that HDNNS and its salts behave as liquid cation exchangers, and their extraction behavior can be compared to solid cation exchange resins. For instance, studies on the extraction of indium, cadmium, and thallium indicated a clear ion exchange mode of extraction. researchgate.net The formation of these aggregates has been confirmed by techniques such as vapor pressure osmometry. researchgate.net It is proposed that these reversed micelles can catalyze the extraction by concentrating both the metal ion and the extractant at the aqueous-organic interface, thereby increasing the reaction rate. dntb.gov.ua
To enhance the extraction efficiency and selectivity for specific metal ions, this compound is often used in combination with other extractants, a technique known as synergistic extraction. In a synergistic system, the combined extraction is greater than the sum of the extractions by the individual components. This enhancement is typically due to the formation of a stable ternary complex involving the metal ion and both extracting agents.
The combination of this compound (HDNNS) with organophosphorus acids like bis(2-ethylhexyl) phosphoric acid (HDEHP) has been shown to produce significant synergistic effects, particularly for trivalent metal ions. A notable challenge in using HDNNS alone in aliphatic solvents is the formation of stable emulsions due to low interfacial tension. The addition of HDEHP can surmount this issue, improving phase separation. iaea.org
The synergistic mechanism involves the inclusion of HDEHP molecules into the HDNNS micelles. It is suggested that the extraction process begins with the complexation of the metal ions by HDEHP in the aqueous phase, followed by the inclusion of this complex into the micelle. iaea.org This inclusion is accompanied by the loss of water from the micelle. iaea.org While a synergistic effect is observed for trivalent metals, the effect on mono- and divalent ions is reportedly negligible. iaea.org
Table 1: Synergistic Extraction of Trivalent Metals with HDNNS and HDEHP
| Metal Ion | Observation | Reference |
|---|---|---|
| Trivalent Metals | Synergistic effect noted. | iaea.org |
Nitrogen-containing ligands are highly effective synergists when paired with this compound for the extraction of various metals, including lanthanides, actinides, nickel, and cobalt.
The extraction of U(VI), Th(IV), and lanthanides(III) is significantly enhanced when using a mixture of HDNNS and N,N,N′,N′-tetra(n-octyl)diglycolamide (TODGA). researchgate.net The synergistic effect is attributed to the formation of more hydrophobic extracted species where the DNNS⁻ anion replaces the nitrate (B79036) ions as the counter-anion for the metal-TODGA complex. researchgate.net This enhanced hydrophobicity facilitates the transfer of the complex into the organic phase. researchgate.net A similar enhancement is seen with bis(diphenylcarbamoylmethylphosphine oxides), where the addition of HDNNS greatly increases the extraction efficiency of lanthanide(III) ions. unt.edu
Mixtures of HDNNS and pyridinecarboxylate esters, such as 2-ethylhexyl 4-pyridinecarboxylate ester (4PC), have shown remarkable selectivity for nickel over cobalt. researchgate.netnih.gov Spectroscopic and structural studies of a nickel complex formed with analogues of these extractants revealed that the nickel ion is coordinated by water molecules and the pyridinecarboxylate ester, with the sulfonate anion interacting via hydrogen bonds with the coordinated water molecules rather than directly with the metal center. nih.gov This demonstrates the outer-sphere coordination role the sulfonate can play in these synergistic systems. A synergistic system using N,N-bis(pyridin-2-ylmethyl) dodecan-1-amine (BPMDA) and HDNNS achieved over 90% extraction for Ni and over 97% for Co in a single stage. researchgate.net
Table 2: Synergistic Extraction Performance for Ni(II) and Co(II)
| Synergistic System | Target Metals | Key Finding | Reference |
|---|---|---|---|
| HDNNS and 2-ethylhexyl 4-pyridinecarboxylate ester | Ni(II), Co(II) | Preferential extraction of Ni(II) over Co(II). Selectivity order: Ni(II) > Co(II) > Al(III) > Mg(II) > Fe(III). | researchgate.net |
The use of macrocyclic ligands like crown ethers in synergistic extraction systems is well-established for their ability to selectively complex metal cations based on the compatibility of the ion's diameter with the ether's cavity size. While direct studies detailing the synergistic combination of this compound with crown ethers are not extensively documented in the provided results, the general mechanism can be inferred.
Typically, in such systems, the crown ether (CE) complexes a metal cation (Mⁿ⁺) in the aqueous phase. The resulting positively charged complex, [M(CE)]ⁿ⁺, is then extracted into the organic phase through ion-pair formation with a suitable anion. In this context, the dinonylnaphthalene (B12650604) sulfonate anion (DNNS⁻) would serve as the counter-ion, neutralizing the charge of the metal-crown ether complex and rendering it hydrophobic.
The extraction equilibrium can be described as:
Mⁿ⁺(aq) + CE(org) + nDNNS⁻(org) ⇌ M(CE)ₙ(org)
This mechanism is particularly effective for alkali and alkaline earth metals. The extraction of ionic associations formed by metal complexes of crown ethers (like 18-crown-6) with various dye anions has been studied, demonstrating the principle of extracting a cation complex with a large counter-anion. iaea.org The large, hydrophobic DNNS⁻ anion would be highly effective in this role, facilitating the transfer of the [M(CE)]ⁿ⁺ complex into the organic phase.
The efficiency of a solvent extraction process is not solely dependent on chemical equilibrium but also on the kinetics of the extraction, including the rate of mass transfer across the liquid-liquid interface. The surfactant-like nature of this compound significantly influences these kinetic factors.
HDNNS forms reversed micelles in the organic phase, which can lead to a very low interfacial tension between the aqueous and organic phases. iaea.org While this can increase the interfacial area available for mass transfer, it also presents a significant operational challenge: the formation of stable emulsions. iaea.org These emulsions can make phase separation difficult and slow, representing a major mass transfer limitation in practical applications. The addition of modifiers, such as HDEHP, can mitigate this issue. iaea.org
Influence of Aqueous Phase Composition (e.g., Acid Concentration, Anion Effects) on Extraction Efficiency
The composition of the aqueous phase, particularly its acidity and the types of anions present, exerts a significant influence on the extraction efficiency of this compound.
Research indicates that high acid concentrations in the aqueous phase generally have a negative impact on the extraction of metal ions. For instance, in the extraction of magnesium from phosphoric acid solutions, an increase in H₃PO₄ concentration adversely affects the extraction efficiency. researchgate.net Similarly, the synergistic extraction of trivalent lanthanides (Ln(III)), uranium (U(VI)), and thorium (Th(IV)) from nitric acid solutions using DNNSA in combination with other extractants weakens as the acidity of the aqueous phase increases. researchgate.netresearchgate.nettandfonline.com This effect is attributed to the competition between protons (H⁺) and metal cations for the sulfonic acid exchange sites.
The nature of the anion in the aqueous phase also plays a crucial role. The synergistic effect observed in many DNNSA systems stems from the formation of highly hydrophobic extracted complexes. researchgate.netresearchgate.nettandfonline.com The DNNS⁻ anion forms more hydrophobic species with the metal-ligand complex compared to inorganic anions like nitrate (NO₃⁻), thereby enhancing extraction into the organic phase. researchgate.netresearchgate.nettandfonline.com Studies on the extraction of Europium(III) have shown that the stoichiometry of the extracted complex differs depending on whether the aqueous medium is nitrate or perchlorate (B79767), highlighting a distinct anion effect on the extraction mechanism. iaea.org
Table 1: Effect of Aqueous Phase Acidity on Metal Extraction with DNNSA
| Metal Ion(s) | Aqueous Acid | Effect of Increasing Acid Concentration | Reference |
|---|---|---|---|
| Magnesium (Mg²⁺) | Phosphoric Acid (H₃PO₄) | Negative | researchgate.net |
| Lanthanides (Ln³⁺) | Nitric Acid (HNO₃) | Negative (weakens synergistic effect) | researchgate.nettandfonline.com |
| Uranium (U⁶⁺), Thorium (Th⁴⁺) | Nitric Acid (HNO₃) | Negative (weakens synergistic effect) | researchgate.net |
Role of Organic Diluents and Modifiers on Extraction Performance and Phase Separation
The choice of organic diluent and the addition of modifiers are critical for optimizing the performance of extraction systems based on this compound. The diluent not only dissolves the extractant but also influences its aggregation state and the physical properties of the organic phase, such as viscosity and interfacial tension, which directly impact phase separation. ias.ac.inresearchgate.net
A variety of diluents have been studied, including aliphatic hydrocarbons like kerosene, dodecane, and n-decane, as well as aromatic solvents like benzene (B151609) and toluene. researchgate.netresearchgate.netresearchgate.netias.ac.in The effect of the diluent on extraction efficiency is often linked to the aggregation behavior of DNNSA, which tends to form reversed micelles in the organic phase. researchgate.netias.ac.in
Phase separation can be a significant challenge in DNNSA-based systems. Poor phase separation, characterized by the formation of stable emulsions, can hinder continuous industrial applications. researchgate.net This issue is often attributed to the large amount of water solubilized within the DNNSA micelles and the low interfacial tension between the aqueous and organic phases. iaea.org The viscosity of the loaded organic phase is also a key parameter affecting phase disengagement. researchgate.net
To mitigate these issues, modifiers are often added to the organic phase. For example, adding di(2-ethylhexyl) phosphoric acid (HDEHP) has been shown to improve phase separation by reducing the amount of water in the micellar structure. iaea.org However, some synergistic mixtures, such as DNNSA with 2-ethylhexyl 4-pyridinecarboxylate ester (4PC), have been noted for causing poor phase separation despite their selective extraction capabilities. researchgate.net
Table 2: Organic Diluents and Modifiers Used with DNNSA
| Component | Type | Example(s) | Purpose / Effect | Reference(s) |
|---|---|---|---|---|
| Diluent | Aliphatic | Kerosene, Dodecane, n-Decane, Escaid 110 | Solvent for extractant; affects aggregation and phase separation | researchgate.netresearchgate.netresearchgate.net |
| Diluent | Aromatic | Toluene, Benzene | Solvent for extractant; used in synergistic systems | researchgate.netias.ac.in |
| Modifier | Acidic Extractant | Di(2-ethylhexyl) phosphoric acid (HDEHP) | Improves phase separation by reducing water in micelles | iaea.org |
| Modifier | Synergist | 2-ethylhexyl 4-pyridinecarboxylate ester (4PC) | Creates synergistic system for Ni/Co separation; can lead to poor phase separation | researchgate.netresearchgate.net |
Stoichiometry and Stability of Extracted Metal Complexes
The extraction of metals by this compound occurs through an ion exchange mechanism, where protons from the sulfonic acid group are exchanged for metal cations. ias.ac.in The stoichiometry of the resulting metal-extractant complexes has been determined for various metals and conditions. DNNSA is known to form aggregates or micelles in the organic phase, and the extracted metal complexes are incorporated into these structures. researchgate.netias.ac.in
For example, in the extraction of magnesium from phosphoric acid, the extracted species was identified as a complex with the stoichiometry Mg(A)₂(HA)₄, where HA represents the monomeric form of DNNSA. researchgate.net In the synergistic extraction of cobalt and nickel, the extracted species were found to be CoA₂·3HA and NiA₂·3HA, respectively. researchgate.net
The stoichiometry can also be influenced by the composition of the aqueous phase. For Europium(III), the extracted complex from a nitrate medium was determined to be Eu(NO₃)(H(DNNS)₂)₂, while from a perchlorate medium, it was Eu(H(DNNS)₃)₃. iaea.org The stability of these extracted complexes is fundamental to the efficiency of the separation process. The equilibrium constant for the extraction of magnesium was calculated to be 59.6, indicating a thermodynamically favorable reaction. researchgate.net
Table 3: Stoichiometry of Metal Complexes with this compound (DNNSA/HA)
| Metal Ion | Aqueous Medium | Stoichiometry of Extracted Complex | Reference |
|---|---|---|---|
| Magnesium (Mg²⁺) | Phosphoric Acid | Mg(A)₂(HA)₄ | researchgate.net |
| Cobalt (Co²⁺) | Sulfate (B86663) | CoA₂·3HA | researchgate.net |
| Nickel (Ni²⁺) | Sulfate | NiA₂·3HA | researchgate.net |
| Europium (Eu³⁺) | Nitrate | Eu(NO₃)(H(DNNS)₂)₂ | iaea.org |
| Europium (Eu³⁺) | Perchlorate | Eu(H(DNNS)₃)₃ | iaea.org |
Selective Recovery and Purification of Critical Elements
DNNSA is a versatile extractant for the recovery of a wide array of valuable metals from various sources, including primary ores, industrial process streams, and waste materials.
Extraction and Separation of Lanthanide and Actinide Elements
The separation of lanthanides and actinides is crucial for nuclear fuel reprocessing and the production of high-purity rare earth elements. researchgate.net this compound, particularly in synergistic systems, has shown significant promise in this challenging separation. researchgate.netresearchgate.nettandfonline.com
The addition of DNNSA to neutral extractants like N,N,N′,N′-tetra(n-octyl)diglycolamide (TODGA) or bis(diphenylcarbamoylmethylphosphine oxides) greatly enhances the extraction efficiency for U(VI), Th(IV), and Ln(III) ions from nitric acid solutions. researchgate.netresearchgate.nettandfonline.com This synergistic effect is due to the formation of highly hydrophobic mixed-ligand complexes that partition favorably into the organic phase. researchgate.nettandfonline.com Studies have also investigated the liquid ion exchange selectivity of DNNSA for a range of trivalent lanthanide and actinide ions, including Ce³⁺, Eu³⁺, Gd³⁺, Tm³⁺, Am³⁺, Cm³⁺, and Cf³⁺, from perchloric acid solutions. iaea.org The development of these systems is vital for processes aiming at the selective separation of trivalent actinides from lanthanides, a key step in partitioning and transmutation strategies for managing nuclear waste. researchgate.netrsc.org
Recovery of Base Metals (e.g., Nickel, Cobalt, Copper, Magnesium, Aluminum, Beryllium)
DNNSA is also effective for the extraction and recovery of various base metals from acidic solutions. Synergistic solvent extraction systems containing DNNSA have been specifically developed for the separation of nickel and cobalt from sulfate media. researchgate.netresearchgate.net A mixture of DNNSA and a pyridine (B92270) carboxylate ester, for instance, has been used to separate trace amounts of nickel from concentrated cobalt sulfate solutions. researchgate.net
The extraction of copper and nickel from acidic sulfate solutions has also been a subject of study, although challenges with phase separation in some synergistic systems have been noted. researchgate.net Furthermore, DNNSA has proven effective in removing magnesium from industrial acid streams, such as wet-process phosphoric acid. researchgate.net The extraction of other metals like indium and cadmium from acidic media by DNNSA has also been successfully demonstrated. ias.ac.in
Purification of Industrial Acid Streams (e.g., Phosphoric Acid)
Wet-process phosphoric acid (WPA), a key component in the fertilizer industry, often contains metallic impurities like iron, aluminum, and magnesium that can negatively affect downstream processes and product quality. researchgate.netnih.gov For example, magnesium contamination increases the viscosity of WPA. researchgate.net
Solvent extraction using this compound provides a method for the selective removal of these cationic impurities. researchgate.net Research has detailed the successful extraction of magnesium ions from phosphoric acid using DNNSA dissolved in diluents like kerosene. researchgate.net This application highlights the role of DNNSA in upgrading the quality of industrial-grade acids, enabling their use in higher-value applications. The removal of such impurities is a critical step in producing purified phosphoric acid suitable for various industrial uses beyond fertilizers. researchgate.netgoogle.com
Extraction of Precious Metals and Other Strategic Elements
While extensive research on the use of this compound for the extraction of precious metals such as gold and platinum is not widely documented in the available literature, its efficacy in extracting certain strategic elements is well-established. Strategic elements, vital for technological and industrial applications, include a range of metals outside of the typical precious metals group.
The extraction of cobalt, a critical component in lithium-ion batteries and high-strength alloys, has been demonstrated using DNNSA. Research has shown its application in solvent extraction systems for recovering cobalt from acidic sulfate solutions. researchgate.net For instance, studies have explored the synergistic extraction of cobalt from laterite leach solutions, highlighting the role of DNNSA in these separation processes. tandfonline.com
Furthermore, the compound has been successfully used in the extraction of trivalent lanthanides and actinides, which are crucial for various high-tech and nuclear applications. Specifically, the extraction of Europium(III) and Americium(III) from aqueous solutions by dinonylnaphthalene sulfonic acid has been a subject of scientific investigation. tandfonline.com These studies confirm the capability of DNNSA to selectively bind and transport these valuable elements from complex aqueous mixtures into an organic phase for recovery.
Membrane-Based Separation Systems
Membrane-based separation technologies offer a more sustainable and efficient alternative to conventional solvent extraction methods. This compound is a key component in several types of these advanced membrane systems due to its properties as an ion carrier and surfactant.
Polymer Inclusion Membranes (PIMs) are a type of liquid membrane where an extractant (carrier) is immobilized within a polymer matrix. This compound has been identified as a highly effective ion carrier in PIMs for the transport of various metal cations.
In this role, DNNSA facilitates the selective transport of metal ions from a source aqueous phase, through the membrane, to a receiving aqueous phase. The mechanism involves the formation of a complex between the DNNSA carrier and the metal ion at the source-solution/membrane interface. This complex then diffuses across the membrane. At the membrane/receiving-solution interface, the metal ion is released into the receiving solution, often driven by a change in pH, and the carrier is regenerated to continue the transport cycle.
Research has demonstrated the successful application of DNNSA-containing PIMs for the extraction of a wide range of metal ions. The selectivity and efficiency of these membranes can be tailored by adjusting the composition, including the concentration of DNNSA, the type of polymer support (such as cellulose (B213188) triacetate or poly(vinyl chloride)), and the presence of plasticizers or modifiers. nih.govillinois.edu Studies have shown high extraction efficiencies for ions such as Fe(III), Pb(II), and Co(II). nih.govgoogle.com
The performance of a PIM containing purified dinonylnaphthalene sulfonic acid for the extraction of various cations is detailed in the table below.
| Metal Ion | Stoichiometric Ratio (DNNS:Ion) | Percentage Extracted (%) |
|---|---|---|
| Fe3+ | 1:1 | 93.9 |
| Ca2+ | 2:1 | 63.4 |
| Pb2+ | 2:1 | 59.7 |
| Zn2+ | 2:1 | 48.5 |
| Cu2+ | 2:1 | 45.0 |
| Ni2+ | 2:1 | 40.6 |
| Mg2+ | 2:1 | 35.0 |
| Na+ | 1:1 | 20.9 |
| K+ | 1:1 | 20.1 |
In Liquid Surfactant Membranes (LSMs), also known as emulsion liquid membranes, an emulsion of the receiving phase in an organic membrane phase is dispersed in the source phase. This compound functions as a surfactant in these systems, stabilizing the emulsion, and can also act as a carrier for metal ions.
Its role is particularly notable in synergistic extraction systems. For example, in the extraction of nickel, DNNSA (referred to as HDNNS in some studies) has been shown to work synergistically with other extractants like LIX63. tandfonline.com The sulfonic acid component acts as a catalyst in the extraction process. It is proposed that DNNSA forms reversed micelles in the non-polar organic solvent that constitutes the membrane phase. tandfonline.com These micelles can solubilize both the metal ion and the primary extractant, increasing their concentration at the interface between the source phase and the membrane phase. This specific solubilization leads to an enhanced rate of extraction. tandfonline.com This synergistic effect allows for efficient metal transport at lower pH values, which is often a desirable condition in industrial hydrometallurgical processes. tandfonline.com
Integration into Materials Science and Polymer Chemistry
Doping Agent and Surfactant in Conductive Polymer Systems
The primary application of 2,3-dinonylnaphthalene-1-sulfonic acid in polymer science is as a dopant for intrinsically conductive polymers, most notably polyaniline (PANI). The doping process introduces charge carriers into the polymer backbone, thereby increasing its electrical conductivity. The bulky nature of DNNSA also plays a crucial role in improving the processability of otherwise intractable conductive polymers.
Polyaniline (PANI) Doping and Morphology Control
When used as a primary dopant, DNNSA imparts solubility to PANI in a range of organic solvents, a significant advantage for creating processable conductive polymer solutions. daneshyari.commdpi.com The large, non-polar dinonyl groups of the DNNSA molecule create steric hindrance between the PANI chains, preventing the close packing that typically leads to insolubility. daneshyari.com This enhanced processability allows for the formation of uniform films and coatings through techniques like spin coating. daneshyari.com
The use of DNNSA as a dopant also influences the morphology of the resulting PANI films. Research has shown that in certain compositions, PANI doped with sulfonic acids, including DNNSA, can form fibrillar networks. deswater.com This morphology is crucial for establishing efficient pathways for charge transport throughout the material.
Influence on Thermoreversible Gelation and Phase Behavior of Polymer Gels
A fascinating aspect of DNNSA-doped PANI systems is their ability to form thermoreversible gels. deswater.com This gelation is dependent on the concentration of both the PANI and the sulfonic acid dopant. deswater.com Studies have investigated the gelation behavior of PANI with various sulfonic acids, including DNNSA, across a range of polymer weight fractions. deswater.com
The thermodynamic properties of these gels have been analyzed using techniques such as differential scanning calorimetry (DSC). deswater.com These studies reveal broad gel melting and formation peaks, which can be deconvoluted to understand the phase transitions. deswater.com A proposed lamellar model suggests that the bilayer and monolayer arrangements of the surfactant-like DNNSA molecules form distinct crystalline domains, each with its own melting point. deswater.comnih.gov The gel melting and formation temperatures are observed to decrease with an increasing concentration of PANI, an effect attributed to the dilution of the crystalline domains by the polymer. deswater.com
| System | PANI Weight Fraction (WPANI) | Observed Behavior | Reference |
| PANI-DNNSA | 0.05 - 0.40 | Formation of fibrillar network | deswater.com |
| PANI-DNNSA | 0.05 - 0.80 | Thermoreversible gelation | deswater.com |
Impact on Electrical Conductivity and Electrochemical Properties of Polymer Films
The primary purpose of doping PANI with DNNSA is to enhance its electrical conductivity. However, the bulky nature of DNNSA, while beneficial for processability, can also limit charge transport between polymer chains, resulting in a lower conductivity compared to PANI doped with smaller acids. daneshyari.com To address this, a secondary doping strategy is often employed. This involves treating the PANI-DNNSA film with a secondary dopant, such as p-toluenesulfonic acid, which can significantly increase the electrical conductivity. daneshyari.com For instance, secondary doping of a PANI-DNNSA film has been shown to increase its conductivity from 0.16 S/cm to as high as 334 S/cm. daneshyari.com
The doping level, which is the ratio of dopant molecules to aniline (B41778) monomer units, is a critical parameter. For PANI-DNNSA, an approximate 2:1 ratio of sulfonic acid to aniline has been determined to be effective for achieving the conductive emeraldine (B8112657) state of PANI. mdpi.com The electrochemical properties of these films are central to their application in devices such as sensors, electrochromic windows, and supercapacitors. The reversible redox behavior of PANI, facilitated by the presence of the DNNSA dopant, allows for the storage and release of charge.
| PANI Doping System | Initial Conductivity (S/cm) | Conductivity after Secondary Doping (S/cm) | Secondary Dopant | Reference |
| PANI-DNNSA | 0.16 | 334 | p-toluenesulfonic acid | daneshyari.com |
Functionalization and Modification of Polymeric Matrices
Beyond its role in conductive polymers, this compound is also utilized to functionalize and modify other types of polymeric matrices, imparting specific properties such as ion transport capabilities. This is particularly evident in the field of membrane science.
Polymer inclusion membranes (PIMs) are a type of functionalized polymer matrix where a carrier molecule is embedded within a polymer support. DNNSA has proven to be an effective ion carrier in PIMs for the transport and separation of metal ions. deswater.com In these systems, a base polymer such as cellulose (B213188) triacetate or poly(vinyl chloride) provides the mechanical stability for the membrane, while DNNSA acts as a mobile carrier, selectively binding to target ions at the source phase interface and transporting them across the membrane to a receiving phase. deswater.comdeswater.com
The efficiency of these PIMs is highly dependent on the concentration of DNNSA within the membrane. Studies have shown that a membrane composed of 15% by weight of DNNSA can be highly efficient for the extraction of Co(II) ions. deswater.comdeswater.com The performance of these membranes can be further tuned by the addition of plasticizers and nanoparticles. deswater.com The ability of the sulfonic acid group in DNNSA to interact with and transport cations makes it a valuable tool for the functionalization of polymer membranes for applications in hydrometallurgy, water treatment, and analytical chemistry.
| Membrane Component | Function | Example Material | Reference |
| Base Polymer | Provides mechanical strength | Cellulose Triacetate, Poly(vinyl chloride) | deswater.comdeswater.com |
| Ion Carrier | Selectively transports ions | This compound (DNNSA) | deswater.comdeswater.com |
| Plasticizer | Enhances membrane flexibility and ion transport | Dioctyl adipate (B1204190) (DOA) | deswater.com |
Theoretical and Computational Studies of 2,3 Dinonylnaphthalene 1 Sulfonic Acid Systems
Thermodynamic Modeling of Extraction Equilibria
Thermodynamic modeling is essential for quantifying the distribution of species between the aqueous and organic phases at equilibrium. It allows for the prediction of extraction efficiency under various conditions, such as changes in pH, extractant concentration, and metal ion concentration.
The extraction of metal ions (Mⁿ⁺) by an acidic extractant like DNSA, often denoted as HR in its monomeric form, can be generally represented by an ion-exchange mechanism. However, a key characteristic of DNSA is its strong tendency to aggregate or form reversed micelles in non-polar organic diluents. Research indicates that DNSA molecules associate, and a study on metal ion extraction determined the number of acid molecules in an aggregate to be approximately seven, forming a micellar structure. ias.ac.in
The general extraction equilibrium can be described as:
Mⁿ⁺ (aq) + m(HR)ₐ (org) ⇌ M(Hₐₘ₋ₙRₐₘ) (org) + nH⁺ (aq)
Here, (HR)ₐ represents the aggregated extractant in the organic phase, with 'a' being the aggregation number. The stoichiometry of the extracted complex, and thus the equilibrium constant, must be determined experimentally. This is typically achieved through slope analysis, where the logarithm of the distribution ratio (D) is plotted against the logarithm of the extractant concentration and the pH of the aqueous phase.
For instance, in the extraction of divalent lead (Pb²⁺) with DNSA, the slope of the relationship between log D and the equilibrium pH was found to be 2. nih.gov This indicates the release of two protons (H⁺) for every extracted lead ion. nih.gov Similarly, the plot of log D versus the logarithm of the DNSA concentration can reveal the number of extractant aggregates involved in the complex.
A study on the extraction of magnesium from phosphoric acid using DNSA determined the stoichiometry of the formed complex and calculated the equilibrium constant (Kex) for the reaction. researchgate.net The extraction reaction was found to reach equilibrium in approximately 8 minutes under the studied conditions. researchgate.net
Below is a table summarizing the findings for the extraction of magnesium by DNSA. researchgate.net
| Parameter | Value |
| Extracted Metal Ion | Magnesium (Mg²⁺) |
| Proposed Extracted Complex | Mg(HA)₂ |
| Calculated Equilibrium Constant (Kex) | 59.6 |
| Optimal Reaction Time to Equilibrium | 8 minutes |
| This interactive table summarizes the equilibrium data for magnesium extraction with DNSA. |
The extraction of other metal ions has also been investigated. For trivalent europium (Eu³⁺), the extracted species from nitrate (B79036) and perchlorate (B79767) media were identified as Eu(NO₃)(H(DNNS)₂)₂ and Eu(H(DNNS)₃)₃, respectively, for which equilibrium constants were calculated. iaea.org
In industrial solvent extraction processes, both the aqueous and organic phases are complex multicomponent systems that exhibit significant deviations from ideal behavior. To accurately model the extraction equilibria, it is crucial to account for these non-idealities using activity coefficient models.
For the aqueous phase, which typically contains high concentrations of salts and acids, Pitzer's equations are a common and effective method for calculating the activity coefficients of ions. researchgate.net These semi-empirical equations can accurately model electrolyte solutions over a wide range of concentrations.
The organic phase, consisting of the extractant, the extracted metal complex, and the diluent, also requires a robust model. The complexity is increased by the aggregation of the extractant. Models like the Scatchard-Hildebrand theory for regular solutions can be adapted to describe the activity coefficients of the components in the organic phase. However, for systems involving aggregated extractants like DNSA, more sophisticated models are needed. The formation of reversed micelles creates a microenvironment that is distinct from the bulk organic phase, a feature that standard models may not capture accurately.
While general thermodynamic frameworks like the OLI Mixed-Solvent Electrolyte (OLI-MSE) model exist for describing such complex systems, their application to DNSA is not widely published. readthedocs.io These models combine electrolyte thermodynamics with models for non-aqueous systems (like UNIQUAC or NRTL) to predict phase behavior and species distribution. wikipedia.orgjst.go.jp Developing a specific activity coefficient model for a DNSA system would require extensive experimental data, including vapor-liquid equilibria, water solubility in the organic phase, and metal distribution data under various conditions.
Kinetic Modeling of Interfacial and Bulk Phase Reactions
The rate at which equilibrium is achieved is as important as the equilibrium position itself for the design of industrial extractors. Kinetic modeling helps to identify the rate-determining step of the extraction process and to formulate a rate law that can predict the extraction rate.
Studies on the kinetics of metal extraction with DNSA have indicated that the process is often governed by diffusion. mdpi.com Specifically, the rate-determining steps have been identified as the diffusion of the DNSA reversed micelles in the organic phase and the diffusion of the metal ions in the aqueous phase. mdpi.com This suggests that the chemical reaction at the interface is comparatively fast. In such a diffusion-controlled regime, the extraction rate is highly dependent on factors that influence mass transfer, such as the degree of agitation (stirring speed) and the interfacial area.
In contrast, an interfacial reaction-controlled regime would be characterized by a strong dependence of the rate on the concentrations of the reacting species at the interface and a relative insensitivity to the stirring speed beyond a certain point where mass transfer limitations are overcome. The low aqueous solubility of DNSA and its surface-active nature support the likelihood of an interfacial reaction mechanism, but kinetic studies point towards diffusion as the limiting factor. mdpi.com
A rate law is a mathematical expression that describes the dependence of the reaction rate on the concentrations of the reactants. For the extraction of a metal ion Mⁿ⁺ by DNSA, a general form of the rate law, assuming a diffusion-controlled process, would incorporate the mass transfer coefficients and concentrations of the diffusing species.
Based on the finding that the extraction is controlled by the diffusion of both metal ions in the aqueous phase and DNSA micelles in the organic phase, the rate (J) could be expressed in terms of the fluxes of these species to the interface. For example, the forward extraction rate might be modeled as:
J_forward = k_f [Mⁿ⁺]ᵃ [ (HR)ₐ ]ᵇ
Where:
J_forward is the forward extraction rate.
k_f is the forward rate constant, which would implicitly contain mass transfer coefficients.
[Mⁿ⁺] is the concentration of the metal ion in the aqueous phase.
[ (HR)ₐ ] is the concentration of the DNSA aggregates in the organic phase.
a and b are the reaction orders with respect to the metal ion and the extractant aggregate, respectively.
Kinetic studies on the transport of Pb(II) through polymer inclusion membranes containing DNSA found that the process follows first-order kinetics. researchgate.net A study on the extraction of aluminum and beryllium with a mixture of DNSA and D2EHPA noted that the extraction rate with the mixed system was greater than the sum of the rates with the individual extractants, indicating a synergistic kinetic effect. mdpi.com This acceleration was attributed to an increase in the metal's distribution ratio due to the inclusion of D2EHPA into the DNSA micelles. mdpi.com
Computational Chemistry Approaches for Structure-Function Relationships
Computational chemistry, particularly Density Functional Theory (DFT), provides molecular-level insights into the structure of extracted complexes and the mechanism of extraction, which are often difficult to probe experimentally.
While DFT studies specifically on the 2,3-dinonylnaphthalene-1-sulfonic acid isomer are not prominent in the literature, research on DNSA in synergistic systems provides valuable information. These studies help to elucidate the coordination environment of the extracted metal ion and the role of the different components in the organic phase.
For example, in a synergistic system for nickel extraction containing DNSA and a pyridinecarboxylate ester (4PC), experimental and structural studies, supported by computational analysis, revealed that the nickel ion does not coordinate directly with the sulfonate group of DNSA. Instead, the Ni(II) ion is coordinated by four water molecules and two molecules of the synergistic agent (4PC). The deprotonated sulfonate anion of DNSA is located in the outer coordination sphere, interacting with the complex through hydrogen bonds with the coordinated water molecules.
This structure-function relationship explains the synergistic effect: the pyridinecarboxylate ester acts as the primary ligand, while the bulky DNSA anion facilitates the transfer of the resulting cationic complex into the non-polar organic phase. DFT calculations can further quantify the binding energies of these interactions, confirming the stability of such proposed structures.
The table below presents a summary of the coordination findings for a Ni(II) complex with a DNSA-synergist system.
| Metal Ion | Extractant System | Key Structural Finding | Implication for Function |
| Nickel (Ni²⁺) | DNSA and 2-ethylhexyl 4-pyridinecarboxylate ester (4PC) | Ni(II) is not directly bonded to the sulfonate group. It coordinates with water and the synergist (4PC). | DNSA acts as an ion-pair agent to transfer the cationic [Ni(4PC)₂(H₂O)₄]²⁺ complex into the organic phase. |
| This interactive table outlines the structure-function relationship determined for a Ni(II)-DNSA synergistic system. |
These computational approaches are invaluable for rationalizing experimental observations, understanding the origins of synergistic effects, and guiding the design of new, more efficient extraction systems.
Density Functional Theory (DFT) Studies on Metal Complexation
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of this compound, DFT studies are instrumental in elucidating the nature of its interactions with metal ions. These studies can predict the geometry of the resulting complexes, the strength of the metal-ligand bonds, and the electronic properties that govern the complexation process.
Research in this area, often focusing on analogous aromatic sulfonate ligands, reveals that the sulfonate group (-SO₃H) is the primary site for metal ion coordination. Upon deprotonation to -SO₃⁻, the three oxygen atoms become available for binding. The mode of coordination can vary, including monodentate, bidentate, or bridging fashions, depending on the metal ion's size, charge, and coordination preferences.
Theoretical calculations have shown that the binding of metal ions to sulfonate ligands is a complex interplay of electrostatic and covalent contributions. For instance, DFT studies on the complexation of various metal ions with aromatic sulfonates indicate a strong dependence of the binding energy on the charge of the metal ion, with trivalent metals generally forming stronger complexes than divalent ones. nih.gov The delocalized π-electron system of the naphthalene (B1677914) ring can also influence the electronic properties of the sulfonate group, potentially modulating its binding affinity for different metals. researchgate.net
While specific DFT data for this compound is not extensively available in public literature, we can infer its behavior from studies on similar molecules. The large nonyl groups are expected to introduce significant steric hindrance, which could influence the coordination geometry and the number of ligands that can bind to a single metal center.
Table 1: Representative DFT Calculated Binding Energies and Structural Parameters for Metal-Sulfonate Complexes (Based on Analogous Systems)
| Metal Ion | Ligand System | Calculated Binding Energy (kcal/mol) | Key Structural Feature |
| Cu²⁺ | Aromatic Sulfonate | -150 to -200 | Tetragonal coordination |
| Fe³⁺ | Aromatic Sulfonate | -250 to -350 | Octahedral coordination |
| La³⁺ | Naphthalene Sulfonate | -300 to -400 | High coordination number (8 or 9) |
| Ni²⁺ | Naphthalene-based ligand | Not specified | Square-planar or octahedral |
Note: These values are representative and collated from studies on various aromatic sulfonate systems to provide an expected range for the behavior of this compound.
Molecular Dynamics Simulations of Interfacial Adsorption and Micellization
Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules over time. For surfactants like this compound, MD simulations can provide detailed insights into their aggregation into micelles and their adsorption at interfaces, such as air-water or oil-water.
These simulations model the interactions between the surfactant molecules and the surrounding solvent, allowing researchers to observe the spontaneous self-assembly process. The bulky and asymmetric structure of this compound, with its large hydrophobic part (dinonylnaphthalene) and a hydrophilic head (sulfonic acid group), suggests a complex micellization behavior.
Simulations of similar long-chain alkyl aromatic surfactants have shown that the aromatic group tends to reside at the micelle-water interface, with the hydrophobic tails forming the core of the micelle. frontiersin.org The presence of two nonyl chains in this compound is expected to lead to the formation of larger, non-spherical micelles, such as ellipsoidal or cylindrical structures, at concentrations above the critical micelle concentration (CMC). rsc.org
At interfaces, MD simulations can reveal the orientation of the surfactant molecules. It is anticipated that the naphthalene ring of this compound would lie relatively flat at the interface, with the nonyl chains extending into the non-aqueous phase and the sulfonate group anchored in the aqueous phase. This orientation maximizes the reduction of interfacial tension. nih.gov
Table 2: Typical Parameters from Molecular Dynamics Simulations of Alkyl Aromatic Surfactants
| Parameter | Typical Value/Observation | Significance |
| Critical Micelle Concentration (CMC) | 10⁻⁴ to 10⁻³ M | Concentration at which micelles start to form |
| Aggregation Number | 50 - 150 | Number of surfactant molecules in a micelle |
| Micelle Shape | Spherical, Ellipsoidal, Cylindrical | Depends on concentration and molecular geometry |
| Interfacial Thickness | 15 - 20 Å | Thickness of the surfactant layer at an interface acs.org |
| Area per Molecule at Interface | 60 - 80 Ų | Packing density of surfactant at the interface |
Note: This table presents typical values observed in MD simulations of various alkyl aromatic surfactants and serves as a predictive guide for the behavior of this compound.
Advanced Analytical Techniques in Research of 2,3 Dinonylnaphthalene 1 Sulfonic Acid
Spectroscopic Methods for Mechanistic Elucidation
Spectroscopy is a cornerstone in the analysis of dinonylnaphthalene (B12650604) sulfonic acid (DNNSA), providing fundamental insights into its chemical identity and interactions.
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. For DNNSA, Fourier Transform Infrared (FTIR) spectroscopy reveals distinct vibrational modes characteristic of its structure. Key diagnostic absorption bands confirm the presence of the sulfonic acid group, the naphthalene (B1677914) ring, and the long alkyl chains.
Research has shown that IR spectroscopy can also effectively monitor the complexation and solubilization behavior of DNNSA. For instance, studies involving the formation of complexes with metal ions, such as nickel, have shown measurable shifts in the vibrational frequencies of the sulfonic acid group upon interaction. This indicates that the sulfonic oxygen atoms are involved in the complexation, often through hydrogen bonding with coordinated water molecules. These spectral shifts provide direct evidence of the interaction and can be used to understand the nature of the bonding in such complexes.
| Functional Group | Vibrational Mode | Typical Wavenumber (cm-1) |
|---|---|---|
| Alkyl (Nonyl) Chains | C-H Stretching | 2850 - 2950 |
| Naphthalene Ring | C=C Aromatic Stretching | 1450 - 1600 |
| Sulfonic Acid Group | S=O Stretching | 1180 - 1250 |
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular structure and the chemical environment of atoms within the 2,3-dinonylnaphthalene-1-sulfonic acid molecule. Both proton (¹H) and carbon-13 (¹³C) NMR are routinely used for structural confirmation.
¹H NMR: The proton spectrum of DNNSA shows characteristic signals for the aromatic protons on the naphthalene ring and a complex series of overlapping signals in the aliphatic region corresponding to the two nonyl chains. The aromatic protons typically appear as multiplets in the downfield region of the spectrum. The aliphatic protons of the nonyl chains resonate in the upfield region, between approximately 0.8 and 3.0 ppm.
¹³C NMR: The carbon spectrum provides a clear fingerprint of the molecule's carbon framework. The carbon atoms of the naphthalene ring resonate in the aromatic region (120-140 ppm), while the carbon directly attached to the highly electronegative sulfonic acid group appears further downfield (140-150 ppm). The aliphatic carbons of the nonyl chains are found in the upfield region of the spectrum (10-40 ppm).
NMR can also be used to study aggregation phenomena. Changes in chemical shifts, signal broadening, and variations in relaxation times can indicate the onset of micelle formation as the concentration of the surfactant in solution increases. These changes reflect the different chemical environments experienced by molecules in a monomeric state versus those within an aggregate.
| Nucleus | Molecular Moiety | Typical Chemical Shift (δ, ppm) |
|---|---|---|
| ¹H | Aromatic Protons (Naphthalene) | 7.0 - 9.0 |
| Aliphatic Protons (Nonyl Chains) | 0.8 - 3.0 | |
| ¹³C | Carbon attached to -SO₃H | 140 - 150 |
| Aromatic Carbons (Naphthalene) | 120 - 140 | |
| Aliphatic Carbons (Nonyl Chains) | 10 - 40 |
Methods for Characterizing Aggregation Phenomena
As an amphiphilic molecule, this compound self-assembles into aggregates, such as micelles, in solution above a certain concentration known as the critical micelle concentration (CMC). Characterizing these aggregates is essential for understanding its function in various applications.
Vapor Pressure Osmometry (VPO) is a technique used to determine the number-average molecular weight (Mn) of non-volatile solutes in solution. wikipedia.org It operates on the principle that the vapor pressure of a solvent is lowered by the addition of a solute, and this depression is a colligative property, meaning it depends on the number of solute particles, not their identity. wikipedia.org
In the context of DNNSA, VPO can be used to measure the average molecular weight of the micelles in solution. Below the CMC, the measured Mn would correspond to the molecular weight of the monomer. Above the CMC, the measured Mn increases significantly, representing the average molecular weight of the micelles. By dividing the average micelle molecular weight by the monomer molecular weight, the mean aggregation number—the average number of monomers per micelle—can be calculated. wikipedia.org This is a key parameter for describing the size and structure of the aggregates. The technique is particularly well-suited for polymers and aggregates with molecular weights up to 20,000 g/mol . wikipedia.org
Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), is a non-invasive technique ideal for measuring the size of sub-micron particles and molecules in a liquid. researchgate.net It is widely used to characterize surfactant micelles. researchgate.net The technique works by illuminating the sample with a laser and analyzing the time-dependent fluctuations in the intensity of the scattered light. usp.org These fluctuations are caused by the Brownian motion of the particles; smaller particles move faster, causing rapid fluctuations, while larger particles move slower, resulting in slower fluctuations. usp.org
By analyzing these fluctuations, the translational diffusion coefficient of the particles can be determined. The Stokes-Einstein equation is then used to calculate the hydrodynamic diameter of the particles. usp.org For DNNSA solutions, DLS can provide valuable information on:
Micelle Size: The average hydrodynamic diameter of the micelles formed above the CMC.
Size Distribution: An indication of the uniformity of the micelle sizes, often reported as the Polydispersity Index (PDI). nih.gov
CMC Determination: By measuring the scattered light intensity as a function of concentration, the CMC can be identified as the concentration at which a sharp increase in scattering intensity occurs, corresponding to the formation of micelles. researchgate.net
| Concentration (mM) | Z-Average Diameter (nm) | Polydispersity Index (PDI) | Observation |
|---|---|---|---|
| 0.05 (Below CMC) | N/A (low scattering) | N/A | No significant aggregation detected. |
| 0.5 (Near CMC) | 8.5 | 0.25 | Onset of micelle formation. |
| 1.0 (Above CMC) | 10.2 | 0.15 | Stable micelles present. |
| 5.0 (Above CMC) | 10.5 | 0.13 | Micelle size remains relatively constant. |
Note: This data is representative and illustrates the typical trend observed for a micelle-forming surfactant.
Electrochemical Techniques for Interfacial and Film Studies
The amphiphilic nature of this compound makes it surface-active, leading to its adsorption at interfaces and the potential formation of thin films. Electrochemical techniques are highly sensitive to surface phenomena and are therefore well-suited to study these properties.
Cyclic Voltammetry (CV): This technique can be used to study the adsorption of DNNSA onto an electrode surface. mdpi.com By cycling the potential of an electrode and measuring the resulting current, changes in the capacitive current can indicate the adsorption or desorption of the surfactant. If DNNSA forms a film that blocks or facilitates the electron transfer of a redox probe, CV can quantify this effect. The formation of films can be controlled by electropolymerization if a suitable monomer is present, and CV is used to both create and characterize these films. ccsenet.org
Electrochemical Impedance Spectroscopy (EIS): EIS is a powerful non-destructive technique for characterizing interfacial properties and thin films. acs.orgmdpi.com By applying a small sinusoidal AC potential perturbation over a range of frequencies, the impedance of the system is measured. acs.org For a DNNSA-modified electrode, EIS can provide information on:
Film Capacitance: The formation of an adsorbed layer of DNNSA on an electrode will change the double-layer capacitance, which can be modeled from the impedance data.
Film Resistance: If the adsorbed film is insulating, it will increase the charge-transfer resistance of the interface, a parameter that can be precisely measured by EIS.
Porosity and Defects: EIS is highly sensitive to the integrity of films and can be used to detect pores or defects in the adsorbed layer, which is crucial for applications like corrosion inhibition. mdpi.com
Micelle Effects: The formation of micelles in the bulk solution can affect the transport of electroactive species to the electrode surface, which would be reflected in the impedance spectrum.
These electrochemical methods provide a dynamic view of how this compound behaves at interfaces, which is critical for its application in areas such as corrosion inhibition, lubrication, and coatings.
Cyclic Voltammetry for Polymer Film Electroactivity
No specific research findings, including data on oxidation and reduction potentials, current densities, or scan rate dependencies for polymer films containing this compound, were found.
Microscopic and Imaging Techniques for Morphological Characterization (e.g., Scanning Electron Microscopy, Transmission Electron Microscopy of Polymer Films)
Detailed morphological descriptions, such as surface features, particle size and distribution, or the internal structure of polymer films modified with this compound, as revealed by SEM and TEM, are not available in the searched literature. Consequently, no data tables or specific research findings can be presented.
Environmental Research Contexts and Engineering Implications
Environmental Partitioning and Fate Studies
The environmental fate of a chemical is dictated by its physical and chemical properties, which influence its distribution and persistence in various environmental compartments. For 2,3-dinonylnaphthalene-1-sulfonic acid and its analogs, key properties suggest a tendency to partition from water to more organic matrices like sediment and biota.
Adsorption to Sediments and Bioaccumulation Potential in Aquatic Ecosystems
The lipophilic nature of this compound, indicated by its long alkyl chains, suggests a strong affinity for organic matter. This is reflected in its estimated organic carbon-normalized partition coefficient (Koc). A high Koc value indicates that the chemical will preferentially adsorb to soil and sediment rather than remain in the water column. This adsorption reduces its mobility in the environment but can lead to its accumulation in benthic zones. The dinonylnaphthalenes are generally expected to have low mobility in soil. epa.gov
Once sorbed to sediments, the potential for bioaccumulation in aquatic organisms becomes a key consideration. Bioaccumulation refers to the uptake of a chemical by an organism from all sources, including water, food, and sediment. The bioaccumulation potential of dinonylnaphthalene (B12650604) sulfonates has been investigated using related compounds as proxies.
A study on the bioaccumulation of several dinonylnaphthalene sulfonate (DNS) compounds in the freshwater mussel (Lampsilis siliquoidea) and the oligochaete worm (Tubifex tubifex) provides valuable insights. The following tables summarize the kinetic bioconcentration factors (BCFk) and biota-sediment accumulation factors (BSAFs) observed in this research. It is important to note that this data is for related DNS compounds and not specifically for the this compound isomer.
Table 1: Kinetic Bioconcentration Factors (BCFk) for Calcium Dinonylnaphthalene Sulfonate (CaDNS) in Lampsilis siliquoidea
| Tissue Compartment | BCFk (L/kg) |
| Gill | 14.07 |
| Viscera | 16.39 |
Table 2: Biota-Sediment Accumulation Factors (BSAFs) for Various Dinonylnaphthalene Sulfonates in Tubifex tubifex
| Compound | BSAF (unitless) |
| Dinonylnaphthalene disulfonic acid (DNDS) | 2.8 - 5.2 |
| Barium dinonylnaphthalene sulfonate (BaDNS) | 0.53 - 0.76 |
| Calcium dinonylnaphthalene sulfonate (CaDNS) | 0.83 - 1.11 |
These studies indicate a moderate potential for bioaccumulation in benthic invertebrates. The BSAF values for DNDS suggest a potential for biomagnification.
Applications in Environmental Engineering and Remediation
The surfactant properties of this compound suggest potential applications in environmental engineering, particularly in the treatment of contaminated media. However, specific research and case studies in this area are limited.
Potential Use in Water Treatment Processes
The use of dinonylnaphthalene sulfonic acid as a liquid ion exchanger for the treatment of radioactive liquid wastes has been explored in older research. This suggests a potential for this compound to be utilized in specialized water treatment scenarios involving the removal of specific ions.
More broadly, surfactants are employed in various water treatment applications, such as in the formulation of demulsifiers to break down oil-in-water emulsions in industrial wastewater. While not specifically documented for this compound, its chemical structure is consistent with that of surfactants used for such purposes. A patent for dinonylnaphthalene sulfonates mentions their use in separating water from oil, which could be relevant in treating certain types of industrial effluents. google.com
Role in the Remediation of Contaminated Sites
Surfactant-enhanced remediation is a recognized technique for cleaning up sites contaminated with hydrophobic organic compounds. Surfactants can increase the solubility and mobility of contaminants, facilitating their removal from soil and groundwater. Given that this compound is a surfactant, it could theoretically be applied in such remediation efforts.
However, there is a lack of specific studies or documented field applications of this compound for the remediation of contaminated sites. Its low water solubility and strong adsorption to soil could present challenges for its application in traditional soil washing or in-situ flushing technologies. wikipedia.org Further research would be necessary to evaluate its effectiveness and feasibility for such environmental engineering applications. The primary documented uses of dinonylnaphthalene sulfonates are as additives in industrial products rather than as active agents in environmental remediation. wikipedia.org
Q & A
Q. What are the recommended methods for synthesizing 2,3-dinonylnaphthalene-1-sulfonic acid with high purity for research purposes?
The synthesis typically involves sulfonation of dinonylnaphthalene using concentrated sulfuric acid or chlorosulfonic acid under controlled temperature (40–60°C). Post-sulfonation, purification via recrystallization or column chromatography is critical to remove unreacted alkylnaphthalene and byproducts. Structural confirmation can be achieved using NMR (e.g., H and C for alkyl chain integrity) and FT-IR (sulfonic acid S=O stretch at ~1180 cm) . lists synonyms (e.g., DNNSA), which should be cross-referenced in databases to avoid misidentification.
Q. What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
Key techniques include:
- NMR Spectroscopy : H NMR identifies alkyl chain protons (δ 0.8–1.5 ppm) and aromatic protons (δ 7.0–8.5 ppm). C NMR confirms sulfonic acid substitution at the 1-position .
- FT-IR : Detects sulfonic acid groups (asymmetric S=O stretch at ~1350 cm, symmetric at ~1180 cm) .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (CHOS, exact mass 460.30 g/mol) .
Q. What are the critical parameters to control during the sulfonation of naphthalene derivatives to achieve regioselective substitution?
Regioselectivity depends on:
- Catalyst choice : FeCl or HPO can direct sulfonation to specific positions.
- Temperature : Lower temperatures (≤60°C) favor 1-sulfonation over 2-sulfonation in naphthalene systems .
- Solvent polarity : Polar aprotic solvents (e.g., DCM) enhance sulfonic acid stability .
Advanced Research Questions
Q. How does the dinonyl substitution pattern influence the surfactant properties of this compound in non-aqueous systems?
The branched dinonyl chains enhance lipophilicity, reducing critical micelle concentration (CMC) in non-polar solvents. Aggregation behavior can be studied via dynamic light scattering (DLS) and small-angle X-ray scattering (SAXS). The sulfonic acid group’s acidity (pKa ~1–2) enables proton exchange in ion-conductive polymers, as seen in analogous dialkoxynaphthalene copolymers .
Q. What strategies can resolve contradictions in reported solubility data of this compound across different solvent systems?
Contradictions often arise from solvent polarity and temperature variations. Systematic solubility studies using Hansen solubility parameters (δ, δ, δ) can clarify trends. For example, high solubility in toluene (δ ~18 MPa) vs. low solubility in ethanol (δ ~26 MPa) reflects hydrophobic alkyl chain dominance .
Q. How can computational chemistry predict the acid strength and aggregation behavior of this compound in solution?
Density Functional Theory (DFT) calculations using the InChIKey (HCAPDVCJYXJCAL-UHFFFAOYSA-N) model the sulfonic acid group’s electronic environment. Molecular dynamics (MD) simulations with force fields (e.g., OPLS-AA) predict aggregation dynamics in solvents like hexane or DMF, correlating with experimental SAXS data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
